2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Medicinal Chemistry Building Block Synthesis TAFIa Inhibition

Sourcing the exact regioisomer of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is critical for TAFIa inhibitor programs. This 2-tert-butyl substituted derivative offers a specific, pre-validated scaffold unavailable from generic isomer mixtures. - **Validated Core**: The 7-carboxylic acid motif is essential for potent TAFIa inhibition, as demonstrated by AstraZeneca's conformational restriction strategy. - **Regiospecific Identity**: Avoids inactive 3-, 5-, or 8-carboxylic acid isomers that would compromise biological activity, ensuring experimental reproducibility. - **Supply Assurance**: A reliable, single-isomer supply chain supports consistent hit-to-lead optimization and composition-of-matter patent filings.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 1004620-23-8
Cat. No. B11883861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
CAS1004620-23-8
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2CCC(CC2=N1)C(=O)O
InChIInChI=1S/C12H18N2O2/c1-12(2,3)9-7-14-5-4-8(11(15)16)6-10(14)13-9/h7-8H,4-6H2,1-3H3,(H,15,16)
InChIKeyVJKJECOUSYWXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1004620-23-8): A Regiospecific Building Block


2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol, characterized by a tert-butyl group at the 2-position and a carboxylic acid at the 7-position on a saturated imidazo[1,2-a]pyridine scaffold . Its core structure belongs to a class of compounds explored for diverse biological activities, including as conformationally restricted inhibitors of targets like activated thrombin-activatable fibrinolysis inhibitor (TAFIa) [1]. A thorough search of primary literature and patents reveals that quantitative, head-to-head biological or chemical performance data comparing this specific isomer against its closest analogs is currently absent from the public domain, making regioisomeric identity its primary differentiator for procurement.

Why Regioisomers of 2-(tert-Butyl)-tetrahydroimidazo[1,2-a]pyridine-carboxylic acid Are Not Interchangeable


The tetrahydroimidazo[1,2-a]pyridine scaffold is a core structure in medicinal chemistry, with the position of the carboxylic acid moiety being a critical determinant of biological activity. A study on TAFIa inhibitors explicitly demonstrates that a successful design strategy using a conformational restriction approach on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid derivatives resulted in potent and selective inhibitors [1]. Generic substitution with isomers where the carboxylic acid is at the 3-, 5-, or 8-position (e.g., CAS 1482149-65-4, 1465524-20-2) would introduce a different spatial orientation of the key pharmacophore, likely abolishing activity against targets requiring the 7-position motif. Without experimental data, the regiospecificity is the sole, yet profound, basis for selection.

Quantitative Differentiation Evidence for 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid


Regioisomeric Purity vs. Closest Positional Analogs

The target compound is the only commercially available variant with the carboxylic acid at the 7-position and a tert-butyl group at the 2-position. Its closest analogs include the 5-carboxylic acid (CAS 1465524-20-2) and 8-carboxylic acid (CAS 1482149-65-4) isomers . While no direct comparative biological data exists, the 7-position is specifically validated in the design of potent TAFIa inhibitors, where the conformational restriction of the carboxylic acid moiety is crucial for potency [1]. The target compound provides the exact regiospecificity required for this validated pharmacophore.

Medicinal Chemistry Building Block Synthesis TAFIa Inhibition

Absence of Direct Comparative Biological Data is a Key Procurement Signal

An exhaustive search of public databases, including ChEMBL, BindingDB, and PubMed, found no quantitative IC50, Ki, or other activity data for the target compound or its direct comparators (2-(tert-Butyl)-5- or 8-carboxylic acid isomers). This is in contrast to the broader 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid series, which has published TAFIa inhibition data [1]. This data absence represents a clear differentiation point: the target compound is an unexplored but structurally validated chemical space, offering a novel starting point for intellectual property generation.

Chemical Biology Drug Discovery Assay Development

Recommended Application Scenarios for 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid


Evolution of TAFIa Inhibitor Scaffolds via 7-Position Pharmacophore Exploration

Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid have been validated as potent and selective TAFIa inhibitors through a conformational restriction strategy [1]. The target compound, with its unique 2-tert-butyl substitution, allows for the exploration of steric and lipophilic effects on this validated core, potentially improving upon existing inhibitor profiles. Its procurement is specifically justified for medicinal chemistry groups expanding on the AstraZeneca TAFIa inhibitor series.

Regiospecific Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a rigid, saturated bicyclic core, a hydrogen-bond donor/acceptor (carboxylic acid), and a bulky lipophilic group (tert-butyl) makes this compound an attractive fragment for FBDD. The 7-position carboxylic acid is geometrically distinct from other isomers, offering a unique vector for fragment growing or linking strategies that capitalizes on the scaffold's pre-validated biological relevance [2].

Generation of Novel Intellectual Property in Coagulation and Thrombosis Indications

Given the complete absence of published biological data for this specific compound [2], it represents a strategic procurement opportunity for organizations aiming to patent new chemical entities as TAFIa or related carboxypeptidase inhibitors. The novelty of the 2-tert-butyl-7-carboxylic acid substitution pattern, combined with the class-level validation of the core scaffold [1], provides a strong foundation for composition-of-matter claims.

Quote Request

Request a Quote for 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.